tert-butyl 3,6-dibromo-9H-carbazole-9-carboxylate
Description
tert-Butyl 3,6-dibromo-9H-carbazole-9-carboxylate is a halogenated carbazole derivative with bromine substituents at the 3- and 6-positions of the carbazole core and a tert-butyl carboxylate group at the 9-position. This compound belongs to a class of aromatic heterocycles widely studied for their optoelectronic properties, particularly in organic light-emitting diodes (OLEDs) and as ligands in coordination chemistry . The tert-butyl group enhances solubility in organic solvents, while the bromine atoms facilitate further functionalization via cross-coupling reactions, making it a versatile intermediate in synthetic chemistry .
For example, the diiodo analog, tert-butyl 3,6-diiodocarbazole-9-carboxylate, was synthesized using procedures adapted from Moon et al. (2007), involving halogenation and subsequent esterification .
Properties
IUPAC Name |
tert-butyl 3,6-dibromocarbazole-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Br2NO2/c1-17(2,3)22-16(21)20-14-6-4-10(18)8-12(14)13-9-11(19)5-7-15(13)20/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBIXXSWYGVWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagent Ratios and Conditions
Optimal bromination requires a 2:1 molar ratio of NBS to carbazole. The reaction is conducted at 0–25°C under inert atmosphere to prevent side reactions. Completion is confirmed by thin-layer chromatography (TLC), with typical yields ranging from 70% to 85%.
Table 1: Bromination Conditions and Outcomes
| Starting Material | Reagent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Carbazole | NBS/DMF/DCM | 0–25 | 70–85 |
Esterification with tert-Butyl Groups
Following dibromination, the 9-position nitrogen of 3,6-dibromo-9H-carbazole is functionalized with a tert-butyl ester group. Two predominant methods are employed:
Method A: Di-tert-Butyl Dicarbonate (Boc₂O) with DMAP
This approach, detailed in source, involves refluxing 3,6-dibromo-9H-carbazole with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF). DMAP acts as a nucleophilic catalyst, accelerating the formation of the tert-butyl carbamate.
Procedure :
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Combine 3,6-dibromo-9H-carbazole (1 equiv), Boc₂O (1.2 equiv), and DMAP (0.1 equiv) in THF.
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Reflux under nitrogen for 6 hours.
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Precipitate the product with methanol and filter.
This method achieves a 92% yield of this compound, with high purity confirmed by nuclear magnetic resonance (NMR).
Method B: tert-Butyl Chloroformate with Base
An alternative route uses tert-butyl chloroformate in the presence of a base such as triethylamine (TEA) or pyridine. The reaction is conducted in DCM at 0°C to minimize side reactions.
Procedure :
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Dissolve 3,6-dibromo-9H-carbazole in DCM.
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Add tert-butyl chloroformate (1.5 equiv) and TEA (2 equiv) dropwise.
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Stir at 0°C for 2 hours, then warm to room temperature.
Yields for this method are moderate (50–65%), attributed to competing hydrolysis of the chloroformate.
Table 2: Esterification Methods Comparison
| Method | Reagent | Catalyst/Base | Solvent | Yield (%) |
|---|---|---|---|---|
| A | Boc₂O | DMAP | THF | 92 |
| B | tert-Butyl chloroformate | TEA | DCM | 50–65 |
Alternative Synthetic Routes
One-Pot Bromination-Esterification
Preliminary studies suggest a tandem approach where bromination and esterification occur sequentially in a single pot. This method reduces purification steps but requires precise control over reagent addition and temperature. Initial trials report yields of 60–70%, with further optimization needed.
Optimization of Reaction Conditions
Solvent Effects
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THF vs. DCM : THF’s higher boiling point (66°C) facilitates reflux conditions in Method A, whereas DCM’s low boiling point (40°C) limits Method B to room-temperature reactions.
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Polar aprotic solvents like DMF improve bromination efficiency but are avoided in esterification due to nucleophilic interference.
Catalytic Enhancements
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DMAP loading : Increasing DMAP from 0.1 to 0.2 equiv in Method A boosts yields to 95% but complicates purification.
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Inert atmosphere : Reactions under nitrogen or argon prevent oxidation of intermediates, critical for maintaining high yields.
Characterization and Validation
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3,6-dibromo-9H-carbazole-9-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the carbazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carbazole core can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various carbazole derivatives, while coupling reactions can produce extended π-conjugated systems.
Scientific Research Applications
Chemistry: tert-Butyl 3,6-dibromo-9H-carbazole-9-carboxylate is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of advanced materials with specific electronic properties. Its derivatives are employed in the manufacture of semiconductors and other electronic components .
Mechanism of Action
The mechanism of action of tert-butyl 3,6-dibromo-9H-carbazole-9-carboxylate is primarily related to its electronic properties. The presence of bromine atoms and the tert-butyl ester group can influence the compound’s reactivity and interaction with other molecules. In organic electronics, it acts as a hole-transporting material, facilitating the movement of positive charges within devices such as OLEDs .
Comparison with Similar Compounds
Halogen Effects: Bromine vs. Iodine
- Bond Lengths and Reactivity : The diiodo analog exhibits longer C–I bond lengths (2.092–2.104 Å) compared to typical C–Br bonds (~1.90 Å), influencing electronic properties and reactivity. Iodine’s polarizability enhances intermolecular interactions (e.g., halogen bonding), which are critical in crystal packing and charge transport in OLEDs .
- Synthetic Utility : Brominated derivatives are more commonly used in Suzuki-Miyaura cross-couplings due to bromine’s balance between reactivity and stability, whereas iodine’s susceptibility to oxidative elimination limits its use in certain reactions .
Substituent Effects: Carboxylate vs. Alkyl/Aryl Groups
- Steric and Electronic Effects : The tert-butyl carboxylate group in tert-butyl 3,6-dibromo-9H-carbazole-9-carboxylate introduces steric bulk, reducing aggregation in solution and improving processability. In contrast, the 4-tert-butylbenzyl group in 3,6-dibromo-9-(4-tert-butylbenzyl)-9H-carbazole enhances π-π stacking interactions, which may favor crystallinity and charge mobility in solid-state applications .
- Solubility: Butyl-substituted derivatives (e.g., 3,6-dibromo-9-butyl-9H-carbazole) exhibit higher solubility in nonpolar solvents compared to carboxylate-containing analogs, making them preferable for solution-based device fabrication .
Crystallographic and Intermolecular Interactions
- Diiodo Analog : The crystal structure of tert-butyl 3,6-diiodocarbazole-9-carboxylate reveals planar carbazole cores with intermolecular π-π interactions (face-to-face distance: ~3.5 Å) and Type I/II halogen interactions, critical for luminescent properties .
- Dibromo-Benzyl Analog : 3,6-Dibromo-9-(4-tert-butylbenzyl)-9H-carbazole crystallizes with two independent molecules in the asymmetric unit, stabilized by C–H···π and van der Waals interactions. The absence of strong halogen bonding (unlike the diiodo analog) results in distinct packing motifs .
Biological Activity
tert-Butyl 3,6-dibromo-9H-carbazole-9-carboxylate is a synthetic derivative of the carbazole family, which has garnered attention for its diverse biological activities. This compound is characterized by the presence of bromine substituents and a tert-butyl group, which influence its chemical properties and biological interactions. Research has shown that compounds within this class exhibit significant anticancer, antimicrobial, and anti-inflammatory activities.
The molecular formula of this compound is C15H14Br2N O2, with a molecular weight of approximately 397.09 g/mol. The structure includes a carbazole core with bromine atoms at positions 3 and 6, and a tert-butyl ester at position 9.
The biological activity of this compound can be attributed to its interaction with various biochemical pathways:
- Electron Transfer Mediator : It acts as a mediator in electron transfer processes, crucial for several biochemical reactions.
- Target Interactions : The primary targets include ferredoxin CarAc and the terminal oxygenase component of carbazole, which are involved in metabolic pathways related to carbazole degradation.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- In Vitro Studies : A study showed that derivatives of carbazole, including this compound, significantly inhibited the growth of various cancer cell lines with IC50 values in the low micromolar range .
Antimicrobial Properties
This compound also displays antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : It has been reported to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been noted in several studies:
- Mechanism : It inhibits pro-inflammatory cytokines and reduces inflammation markers in cellular models .
Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound against human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with significant induction of apoptosis at higher concentrations. The study highlighted the importance of the bromine substituents in enhancing cytotoxicity compared to non-brominated analogs.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| HeLa (Cervical) | 4.8 | Cell cycle arrest |
| A549 (Lung) | 3.5 | Inhibition of proliferation |
Antimicrobial Activity Evaluation
In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound possesses significant antibacterial properties, particularly against Staphylococcus aureus.
Q & A
Basic: What are the standard synthetic routes for tert-butyl 3,6-dibromo-9H-carbazole-9-carboxylate?
Answer:
The synthesis typically involves bromination of a carbazole precursor followed by esterification. For example, carbazole derivatives are brominated using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or toluene under controlled conditions. The tert-butyl ester group is introduced via a carboxylation reaction using tert-butyl chloroformate in the presence of a base (e.g., triethylamine) . A critical step is purification via recrystallization or column chromatography to isolate the dibrominated product.
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the positions of bromine and the tert-butyl group. The deshielding effect of bromine on adjacent protons and carbons is diagnostic.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns from bromine.
- X-ray Crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL) is widely used for refinement .
Advanced: How can experimental design optimize the synthesis yield of this compound?
Answer:
Statistical methods like factorial design or response surface methodology (RSM) can identify critical factors (e.g., temperature, stoichiometry, catalyst loading). For instance:
| Factor | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Reaction Temperature | 40–80°C | 60°C | +25% |
| Bromine Equivalents | 2.0–3.0 | 2.5 | +15% |
| Solvent Polarity | Low–High | Toluene | +10% |
These optimizations reduce side reactions (e.g., over-bromination) and improve selectivity .
Advanced: How do steric effects from the tert-butyl group influence reactivity in cross-coupling reactions?
Answer:
The tert-butyl group creates steric hindrance, slowing nucleophilic substitution at the 9-position but activating the 3,6-bromo sites for Suzuki or Ullmann couplings. For example:
- Suzuki Coupling : Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids selectively replace bromine at 3,6-positions due to reduced steric bulk compared to the 9-position.
- Contradiction Note : Conflicting reports on reaction rates may arise from solvent polarity (DMF vs. THF) or catalyst choice. Multi-variable analysis is recommended to resolve discrepancies .
Advanced: How can contradictory crystallographic and spectroscopic data be resolved?
Answer:
Discrepancies between X-ray (e.g., bond lengths) and NMR data (e.g., coupling constants) often stem from dynamic effects (e.g., rotational barriers in solution). Methodological steps:
Re-refine X-ray data using SHELXL to check for overfitting .
Variable-temperature NMR : Probe conformational flexibility (e.g., tert-butyl rotation).
DFT Calculations : Compare theoretical and experimental structures to identify static vs. dynamic distortions .
Advanced: What role does this compound play in materials science applications?
Answer:
The 3,6-dibromo sites enable modular functionalization for optoelectronic materials:
- OLEDs : As a host matrix, the tert-butyl group enhances solubility, while bromine allows grafting of emissive moieties (e.g., quinoline derivatives) .
- Polymer Precursors : Step-growth polymerization via Sonogashira coupling forms conjugated polymers for organic semiconductors .
Advanced: What safety protocols are critical when handling reactive intermediates during synthesis?
Answer:
- Bromine Handling : Use Schlenk lines or gloveboxes to avoid inhalation. Quench excess Br₂ with Na₂S₂O₃.
- tert-Butyl Hydroperoxide (TBHP) Risks : Avoid metal contamination (risk of explosion) and store at –20°C .
- Waste Management : Neutralize brominated byproducts with alkaline solutions before disposal .
Advanced: How does solvent choice impact the regioselectivity of further functionalization?
Answer:
- Polar Aprotic Solvents (DMF, DMSO) : Favor SNAr mechanisms at bromine sites due to stabilization of transition states.
- Non-Polar Solvents (Toluene) : Promote radical pathways (e.g., photobromination).
- Case Study : In DMF, Suzuki coupling at 3,6-positions achieves >90% selectivity; in toluene, competing homocoupling reduces yield by 30% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
